N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Mechanism of Action
ABT-702 exerts its pharmacological effects by inhibiting the activity of adenosine kinase, which leads to an increase in extracellular adenosine levels. Adenosine is an endogenous purine nucleoside that plays a critical role in various physiological processes, including sleep regulation, inflammation, and immune function.
Biochemical and Physiological Effects:
ABT-702 has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has been shown to modulate the activity of various signaling pathways involved in cell proliferation, apoptosis, and immune function.
Advantages and Limitations for Lab Experiments
ABT-702 has several advantages for laboratory experiments, including its high potency and selectivity for adenosine kinase inhibition, as well as its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on ABT-702, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in various diseases, and the study of its pharmacokinetics and pharmacodynamics in vivo. Additionally, the use of ABT-702 as a tool compound for studying adenosine signaling pathways and their role in disease pathogenesis is an area of active research.
Scientific Research Applications
ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the activity of adenosine kinase, which is an enzyme involved in the regulation of adenosine levels in the brain and other tissues.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-16-6-8-19(9-7-16)28(26,27)23-18-5-2-4-17(14-18)20(25)22-10-3-12-24-13-11-21-15-24/h2,4-9,11,13-15,23H,3,10,12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPUPIJNVHVZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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